

Cross-Species Comparative Analysis of AMT-130: Efficacy and Safety Profile

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Compound of Interest

Compound Name: AT-130

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A comprehensive guide for researchers and drug development professionals on the preclinical and clinical performance of AMT-130, a gene therapy for Huntington's Disease.

This guide provides a detailed comparison of the efficacy and safety of AMT-130 across various species, from preclinical animal models to human clinical trials. The information is intended to offer an objective overview supported by available experimental data to inform ongoing research and development in the field of gene therapy for neurodegenerative diseases.

Efficacy Data Summary

The efficacy of AMT-130 has been evaluated in multiple species, demonstrating a consistent mechanism of action in lowering the mutant huntingtin (mHTT) protein. The following tables summarize the key quantitative efficacy outcomes observed in mouse models, minipigs, and human clinical trials.

Table 1: Cross-Species Efficacy of AMT-130

Species	Model	Key Efficacy Endpoints	Results
Mouse	Q175FDN (humanized mouse model)	Mutant Huntingtin (mHTT) Protein	68% reduction with a single dose[1]
		Reduction in Neuronal Cells	
Striatal Volume	Dose-dependent increase, preventing atrophy[1]		
Cognitive Function	Dose-dependent restoration of preference for a known object in a novel location[1]		
Minipig	Transgenic Huntington's Disease Minipig	Mutant Huntingtin (mHTT) Protein Lowering in the Brain	Significant lowering of mHTT protein at 12 months post-administration[2]
Biodistribution	Widespread vector DNA and miHTT transgene distribution in the brain, particularly in areas associated with HD pathology[2]		
Human	Phase I/II Clinical Trial (NCT04120493)	Composite Unified Huntington's Disease Rating Scale (cUHDRS)	75% slowing of disease progression at 36 months in the high-dose group compared to a propensity score-matched external control[3][4]

Total Functional Capacity (TFC)	60% slowing of decline at 36 months in the high-dose group[3][4]
Neurofilament Light (NfL) in Cerebrospinal Fluid (CSF)	Mean levels were below baseline at 36 months in the high-dose group[3]
Total Motor Score (TMS)	Mean improvement of 1.8 points at 24 months in the low-dose cohort and 2.7 points at 12 months in the high-dose cohort compared to a natural history cohort[5]

Safety Data Summary

The safety profile of AMT-130 has been a critical aspect of its evaluation. Preclinical studies in various animal models and human clinical trials have demonstrated that the treatment is generally well-tolerated.

Table 2: Cross-Species Safety of AMT-130

Species	Study Type	Key Safety Findings
Mouse	Preclinical	Non-selective human HTT lowering was well-tolerated, even in the absence of normal huntingtin protein. Some motor abnormalities were noted.[1]
Rat & Non-Human Primates	GLP Toxicity Study	Excellent safety profile with no clinically relevant changes observed after intrastriatal administration.[2]
Human	Phase I/II Clinical Trial	Generally well-tolerated with a manageable safety profile.[3] [6] The most common adverse events were related to the surgical administration procedure and were resolved. [3] No new drug-related serious adverse events have been observed since December 2022.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols used in the evaluation of AMT-130.

AMT-130 Administration

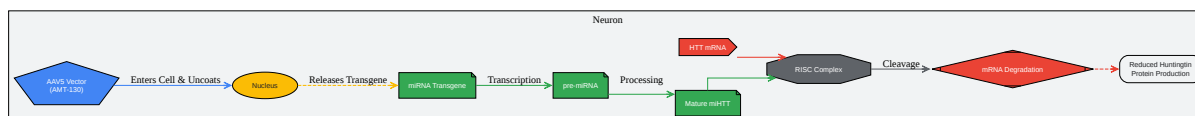
- Preclinical (Mouse and Minipig): AMT-130 was administered directly into the striatum (caudate and putamen) via MRI-guided convection-enhanced delivery (CED) as a single bilateral injection.[2][7]
- Clinical (Human): In the Phase I/II trial, AMT-130 was administered as a one-time treatment via an MRI-guided injection using a micro-catheter into the caudate and striatum.[8] The procedure required three infusions over an eight-to-ten-hour period.[8]

Efficacy Assessment

- Mutant Huntingtin (mHTT) Lowering: Assessed in patient-derived neuronal cells and in the brains of animal models post-mortem.[1][2]
- Behavioral and Cognitive Function (Mouse): The novel object recognition test was used to assess cognitive function.[1]
- Brain Imaging (Mouse and Human): Magnetic Resonance Imaging (MRI) was used to assess changes in striatal volume in mice.[1] In humans, various imaging techniques are used as exploratory biomarkers.[9]
- Clinical Rating Scales (Human): The Composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Functional Capacity (TFC) were key endpoints in the clinical trial to measure disease progression and functional decline.[3][6]
- Biomarker Analysis (Human): Neurofilament light (NfL) levels in the cerebrospinal fluid (CSF) were measured as a biomarker of neurodegeneration.[6]

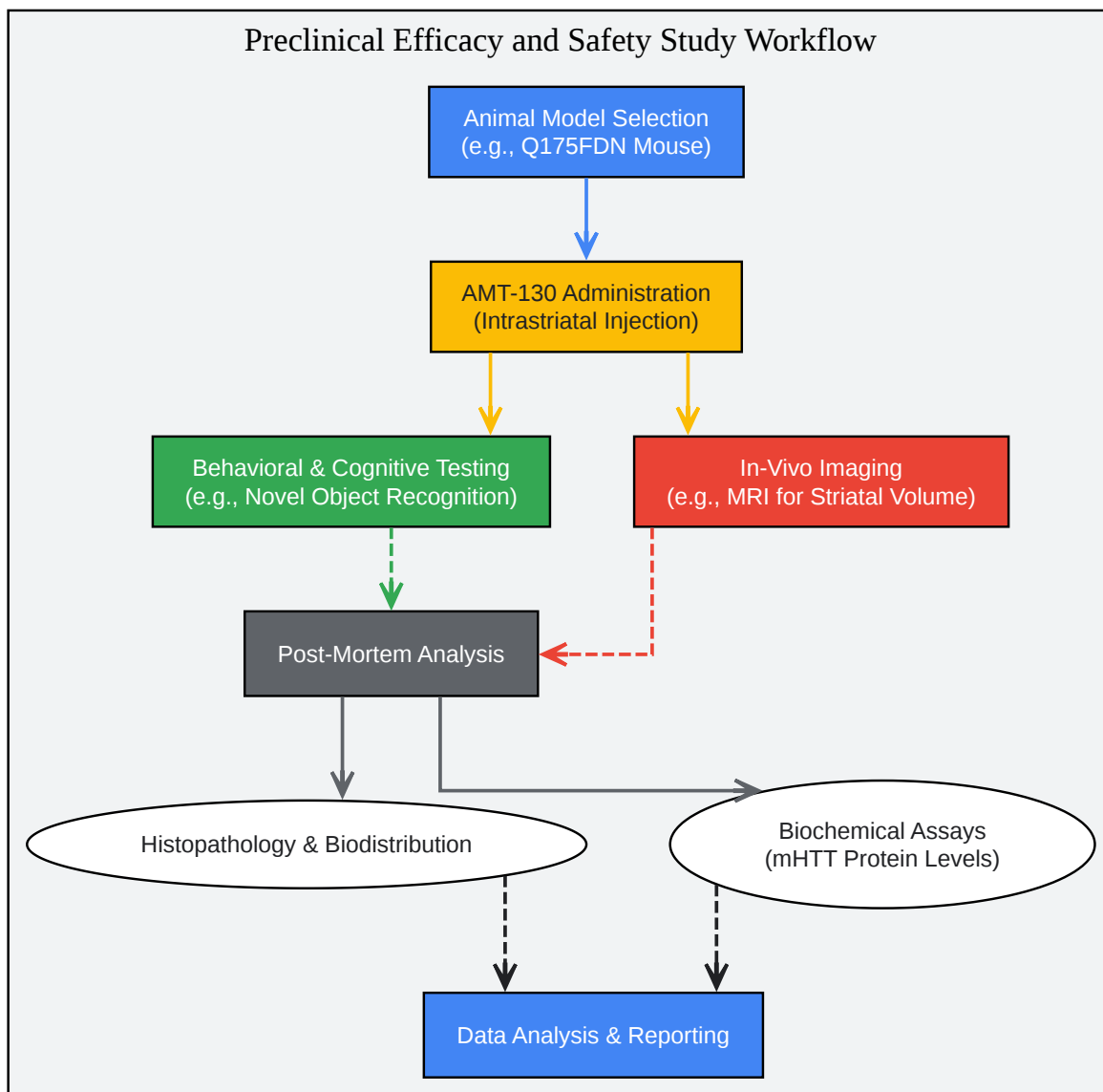
Visualizing the Science Behind AMT-130

To further clarify the mechanisms and processes involved in the evaluation of AMT-130, the following diagrams illustrate its signaling pathway, a typical experimental workflow, and the logical framework for the cross-species comparison.



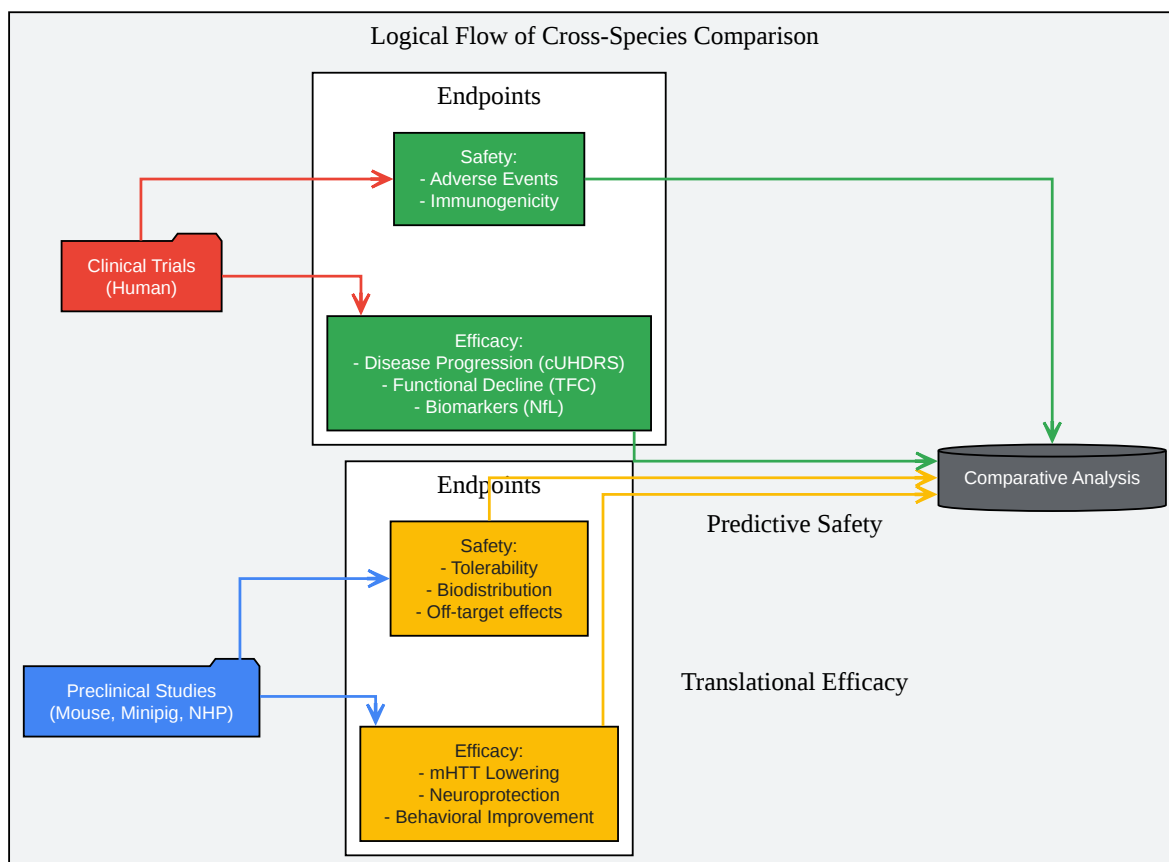
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Caption: Mechanism of action of AMT-130 in reducing huntingtin protein production.



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Caption: A representative experimental workflow for preclinical studies of AMT-130.



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